molecular formula C19H13BrO B3029648 2-Bromo-9-phenyl-9H-fluoren-9-ol CAS No. 736928-22-6

2-Bromo-9-phenyl-9H-fluoren-9-ol

Cat. No. B3029648
M. Wt: 337.2 g/mol
InChI Key: NJRNORJLPQYHHY-UHFFFAOYSA-N
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Description

2-Bromo-9-phenyl-9H-fluoren-9-ol is a chemical compound that is part of the fluorene family, characterized by a fluorene core with a phenyl group and a bromine atom attached to it. The presence of the bromine atom makes it a versatile intermediate for various chemical reactions, particularly in the field of organic synthesis.

Synthesis Analysis

The synthesis of fluorene derivatives, including those similar to 2-Bromo-9-phenyl-9H-fluoren-9-ol, can be achieved through several methods. For instance, palladium-catalyzed coupling reactions have been utilized to construct 9-(diorganomethylidene)fluorenes, which are closely related to the target compound . Additionally, a Pd(0)-catalyzed cross-coupling reaction has been developed for the efficient synthesis of 9H-fluorene derivatives, offering high yields and mild reaction conditions . These methods demonstrate the versatility and efficiency of modern synthetic approaches in creating fluorene derivatives.

Molecular Structure Analysis

The molecular structure of fluorene derivatives is influenced by substituents on the fluorene core. For example, the presence of bromine atoms can affect the rotational barrier about the C9–Cph bond, as seen in bromine-substituted 9-(2-methoxy-4,6-dimethylphenyl)fluorenes . The steric effects of different groups, such as methoxyl and bromo, can significantly influence the molecular conformation and, consequently, the chemical reactivity of these compounds.

Chemical Reactions Analysis

2-Bromo-9-phenyl-9H-fluoren-9-ol can undergo various chemical reactions due to the presence of reactive sites. The reactivity of similar fluorene rotamers with nucleophiles has been compared, showing that methanolysis and Menschutkin reactions proceed at different rates depending on the rotamer form . Such studies provide insights into the reactivity patterns of fluorene derivatives and can guide the development of new synthetic routes.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives like 2-Bromo-9-phenyl-9H-fluoren-9-ol are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of bromine atoms can increase the compound's reactivity towards nucleophiles, as seen in the synthesis of functionalized fluorene derivatives . Additionally, the photophysical properties of fluorene derivatives can be tailored for specific applications, such as blue emissive materials .

Scientific Research Applications

Chemical Properties and Reactions

2-Bromo-9-phenyl-9H-fluoren-9-ol is involved in various chemical processes, highlighting its significance in chemical research. One study examined the effects of bromine substitution on rotational barriers in fluorenes, noting the impact of the bromo group on the free energy of activation for rotation, crucial for understanding molecular interactions and dynamics (Aoki, Nakamura, & Ōki, 1982). Another research focused on the synthesis of fluorene compounds with potential applications as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids (Han et al., 2020). This versatility in detection applications showcases its potential in analytical chemistry and sensor technology.

Synthesis and Functionalization

The compound plays a crucial role in the synthesis of functionalized fluorene derivatives. A study detailed the boron trifluoride catalyzed reaction of coplanar fluorene derivatives with various aminobenzamides, leading to highly functionalized products (Shanmugam & Athira, 2021). The versatility of these reactions underscores the compound's importance in creating complex organic molecules, potentially useful in material science and pharmaceuticals.

Photophysical and Electrochemical Properties

Fluorene derivatives exhibit notable photophysical and electrochemical properties, making them valuable in material science, particularly in the development of organic light-emitting diodes (OLEDs). One study explored the synthesis of blue emissive fluorene derivatives via a reaction involving fluoren-9-ols, demonstrating their potential in creating advanced materials for OLEDs (Athira, Meerakrishna, & Shanmugam, 2020). These findings suggest significant implications for the development of more efficient and versatile electronic devices.

properties

IUPAC Name

2-bromo-9-phenylfluoren-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO/c20-14-10-11-16-15-8-4-5-9-17(15)19(21,18(16)12-14)13-6-2-1-3-7-13/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRNORJLPQYHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670204
Record name 2-Bromo-9-phenyl-9H-fluoren-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-9-phenyl-9H-fluoren-9-ol

CAS RN

736928-22-6
Record name 2-Bromo-9-phenyl-9H-fluoren-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
陳冠宇, 許慶豐 - 2004 - ir.nctu.edu.tw
… 2-bromo-9-phenyl-9H-fluoren-9-ol,化合物B2的1 H-NMR光譜圖............112 附圖27. 2-bromo-9-phenyl-9H-fluoren-9-ol… 2-bromo-9-phenyl-9H-fluoren-9-ol,化合物B2的Mass圖..........................…
Number of citations: 0 ir.nctu.edu.tw

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